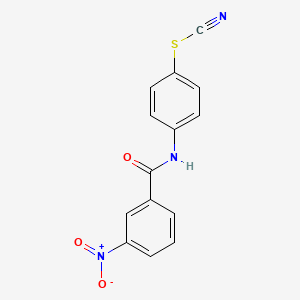

4-(3-Nitrobenzamido)phenyl thiocyanate

Description

Properties

CAS No. |

85296-15-7 |

|---|---|

Molecular Formula |

C14H9N3O3S |

Molecular Weight |

299.31 g/mol |

IUPAC Name |

[4-[(3-nitrobenzoyl)amino]phenyl] thiocyanate |

InChI |

InChI=1S/C14H9N3O3S/c15-9-21-13-6-4-11(5-7-13)16-14(18)10-2-1-3-12(8-10)17(19)20/h1-8H,(H,16,18) |

InChI Key |

IXPCHQWZTKYDMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)SC#N |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-Nitrobenzoyl Chloride

3-Nitrobenzoyl chloride is typically synthesized via chlorination of 3-nitrobenzoic acid. The process involves:

- Reaction conditions : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under reflux, yielding the acid chloride with high purity.

- Key parameters : A molar ratio of 1:1.2 (acid-to-chlorinating agent) and a reaction temperature of 60–70°C ensure complete conversion. Excess chlorinating agent is removed under reduced pressure to isolate the product.

Synthesis of 4-Aminophenyl Thiocyanate

This intermediate is prepared through a two-step sequence:

- Diazotization and thiocyanation :

- Nitro group reduction :

Amide Bond Formation Strategies

Coupling 3-nitrobenzoyl chloride with 4-aminophenyl thiocyanate requires careful selection of reaction conditions to avoid side reactions (e.g., thiocyanate hydrolysis). Two primary methods are employed:

Direct Acylation in Polar Aprotic Solvents

- Procedure : 4-Aminophenyl thiocyanate is dissolved in dichloromethane (DCM) or tetrahydrofuran (THF). 3-Nitrobenzoyl chloride is added dropwise at 0–5°C, followed by a base (e.g., pyridine or triethylamine) to neutralize HCl.

- Yield : 65–72% after purification via column chromatography.

- Challenges : Competing nucleophilic attack by the thiocyanate group on the acyl chloride is mitigated by maintaining low temperatures and stoichiometric base.

Coupling Agent-Mediated Synthesis

For improved efficiency, carbodiimide-based coupling agents are utilized:

- Reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

- Conditions : Reactions proceed in DCM at room temperature for 6–8 hours.

- Advantages : Higher yields (75–80%) and reduced side products compared to direct acylation.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the two amidation approaches:

| Parameter | Direct Acylation | Coupling Agent-Mediated |

|---|---|---|

| Yield | 65–72% | 75–80% |

| Reaction Time | 2–4 hours | 6–8 hours |

| Purification Complexity | Moderate | High |

| Scalability | Suitable for small scale | Industrial applicability |

Trade-offs : While coupling agents enhance yields, they necessitate additional purification steps to remove urea byproducts (e.g., dicyclohexylurea). Direct acylation offers simplicity but requires stringent temperature control.

Industrial-Scale Production Considerations

For large-scale synthesis, process optimization focuses on:

- Solvent recovery : DCM and THF are distilled and reused to reduce costs.

- Catalyst recycling : Palladium catalysts from hydrogenation steps are recovered via filtration and reactivated.

- Waste management : Acidic byproducts are neutralized with aqueous sodium bicarbonate, and copper residues from thiocyanation are treated with chelating agents.

Analytical Characterization

Critical quality control measures include:

- Spectroscopic validation :

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity >98%.

Challenges and Mitigation Strategies

Thiocyanate Group Instability

Nitro Group Interference

- Unwanted reduction : Catalytic hydrogenation must be carefully controlled to prevent over-reduction of the nitro group.

- Solution : Employ partial hydrogenation monitors (e.g., in situ IR) to halt the reaction at the amine stage.

Chemical Reactions Analysis

Types of Reactions

4-(3-Nitrobenzamido)phenyl thiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The thiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkali thiocyanates and alkyl halides are commonly used.

Reduction: Reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products

Nucleophilic Substitution: Products include substituted thiocyanates.

Reduction: Products include amines.

Oxidation: Products include sulfonyl derivatives.

Scientific Research Applications

4-(3-Nitrobenzamido)phenyl thiocyanate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-(3-Nitrobenzamido)phenyl thiocyanate involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can inhibit enzyme activity. The thiocyanate group can also interact with proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 4-[Benzyl(ethyl)amino]phenyl Thiocyanate

- Molecular Formula : C₁₆H₁₆N₂S

- Molecular Weight : 268.38 g/mol

- Key Features: Contains a benzyl-ethylamino substituent instead of nitrobenzamido. The amino group introduces electron-donating effects, contrasting with the electron-withdrawing nitro group in the target compound. This difference impacts solubility and reactivity in nucleophilic substitutions .

2.1.2 N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (TUBC)

- Molecular Formula : C₂₁H₁₈N₄O₂S

- Molecular Weight : 406.46 g/mol

- Key Features: A thiourea derivative with a benzimidazole moiety. Unlike the target compound, TUBC exhibits dual hydrogen-bonding capacity via -NH groups, enhancing its elastase inhibition (IC₅₀ = 23.5 µM) and antioxidant activity (80% DPPH radical scavenging).

Functional Analogues

2.2.1 Phenyl Thiocyanate (PTC)

- Molecular Formula : C₇H₅NS

- Molecular Weight : 135.19 g/mol

- Key Features: The simplest aryl thiocyanate, lacking substituents on the phenyl ring. PTC is widely used in organic synthesis (e.g., as a thiocyanation reagent) and enzyme studies.

2.2.2 4-(Methylamino)phenyl Thiocyanate Hydrochloride

- Molecular Formula : C₈H₈ClN₂S

- Molecular Weight : 202.68 g/mol

- Key Features: Features a methylamino group para to the thiocyanate. Protonation of the amino group in its hydrochloride form enhances water solubility, a property that the nitrobenzamido group (with possible zwitterionic character) may replicate in the target compound .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.